2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde;oxalic acid
Overview
Description
2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety, a chlorobenzaldehyde group, and an oxalic acid component. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The chlorobenzaldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. The oxalic acid component may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares the benzylpiperazine moiety and exhibits similar biological activities.
1-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione: Another compound with a piperazine moiety, known for its inhibitory activity against acetylcholinesterase.
Uniqueness
2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzaldehyde group, in particular, enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-[3-(4-benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2.C2H2O4/c22-20-7-8-21(19(15-20)17-25)26-14-4-9-23-10-12-24(13-11-23)16-18-5-2-1-3-6-18;3-1(4)2(5)6/h1-3,5-8,15,17H,4,9-14,16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLOUCXMYMPJGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=C(C=C(C=C2)Cl)C=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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